molecular formula C8H4Cl2N2O2 B8814974 6,8-DICHLORO-3-HYDROXY-2(1H)-QUINOXALINONE

6,8-DICHLORO-3-HYDROXY-2(1H)-QUINOXALINONE

Cat. No. B8814974
M. Wt: 231.03 g/mol
InChI Key: DBSHFABBWSZJLZ-UHFFFAOYSA-N
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Patent
US05620979

Procedure details

The title compound (Leeson, P. D. et al., J. Med. Chem 34: 1243 (1991)) was prepared using an adaptation of the method of Cheeseman. (Cheeseman, G. W. H. J. Chem. Soc. 1171 (1962)). A mixture of diethyl oxalate (4.12 g, 28.2 mmol) and 3,5-dichloro-1,2-diaminobenzene (500 mg, 2.82 mmol) was heated to reflux under N2 for 6 h. The reaction was allowed to cool to room temperature and the pale yellow shiny solid collected by vacuum filtration and rinsed with EtOH (20 mL) and air dried to give 286 mg (44%). mp 326°-328° C. (dec) Lit 337°-340° C.). 1H NMR (d6 -DMSO) δ 7.05 (d, 1H, J=1.8, H-8), 7.32 (d, 1H, J=1.8, H-6), 11.5 (br s, 1H, NH), 12.1 (br s, 1H, NH). EIMS m/e 234 (M+4, 12), 232 (M+2, 67), 230 (M+, bp), 204 (52), 202 (77), 141 (19), 142 (59) EIHRMS calc. for C8H4Cl2N2O: 229.9650, found 229.9646.
Quantity
4.12 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
[Compound]
Name
( 52 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 77 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 19 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 59 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:8]CC)(=O)[C:2]([O:4]CC)=O.[Cl:11][C:12]1[C:13]([NH2:20])=[C:14]([NH2:19])[CH:15]=[C:16]([Cl:18])[CH:17]=1>>[Cl:11][C:12]1[CH:17]=[C:16]([Cl:18])[CH:15]=[C:14]2[C:13]=1[NH:20][C:2](=[O:4])[C:1](=[O:8])[NH:19]2

Inputs

Step One
Name
Quantity
4.12 g
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Name
Quantity
500 mg
Type
reactant
Smiles
ClC=1C(=C(C=C(C1)Cl)N)N
Step Two
Name
( 52 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
( 77 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
( 19 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
( 59 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under N2 for 6 h
Duration
6 h
FILTRATION
Type
FILTRATION
Details
the pale yellow shiny solid collected by vacuum filtration
WASH
Type
WASH
Details
rinsed with EtOH (20 mL) and air
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give 286 mg (44%)
CUSTOM
Type
CUSTOM
Details
mp 326°-328° C. (dec) Lit 337°-340° C.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2NC(C(NC2=CC(=C1)Cl)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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